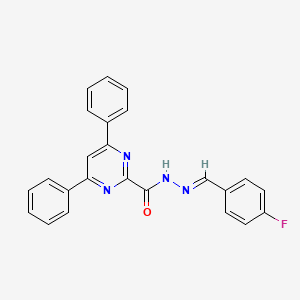

N'-(4-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N'-(4-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide is a compound that belongs to a class of chemicals known for their potential biological activities and complex molecular architecture. The focus on this compound and its derivatives is due to their relevance in various fields of chemistry and medicine, despite the exclusion of drug use and dosage information.

Synthesis Analysis

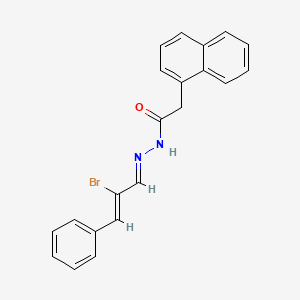

The synthesis of N'-(4-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide and related compounds typically involves the reaction of 4-fluorobenzaldehyde with appropriate hydrazides or amidines. This process often results in compounds crystallizing in specific systems and forming stable structures through intermolecular hydrogen-bond interactions (Li Wei-hua et al., 2006).

Molecular Structure Analysis

The molecular structure of such compounds is characterized using techniques like MS, H-1 NMR, IR, and X-ray diffraction, confirming the formation of the desired product. These compounds typically crystallize in monoclinic systems, with their stability enhanced by several intermolecular hydrogen-bond interactions, which are crucial for the stabilization of the compound (Li Wei-hua et al., 2006).

Chemical Reactions and Properties

Compounds like N'-(4-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide engage in a variety of chemical reactions, reflecting their reactive functional groups. The presence of the fluorobenzylidene moiety contributes to their reactivity, enabling further functionalization or participation in the formation of complex molecules with potential biological activities.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are determined through analytical and spectroscopic methods. These properties are influenced by the molecular structure and the intermolecular interactions within the crystal lattice.

Chemical Properties Analysis

Chemical properties include the compound's reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations. The fluorobenzylidene group impacts the chemical behavior of these compounds, making them interesting subjects for further research in synthetic and medicinal chemistry.

- Synthesis and crystal structure analysis by Li Wei-hua et al., 2006, in Chemical Research in Chinese Universities (source).

Scientific Research Applications

Synthesis and Biological Activity

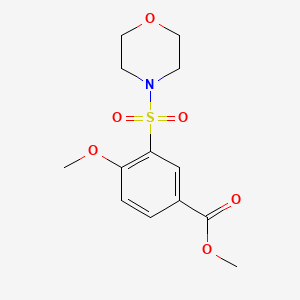

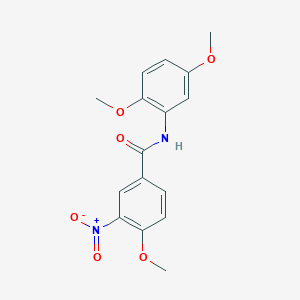

Compounds structurally related to N'-(4-fluorobenzylidene)-4,6-diphenyl-2-pyrimidinecarbohydrazide have been synthesized for biological activity evaluation. For instance, pyrimidine derivatives linked with morpholinophenyl have shown significant larvicidal activity against mosquito larvae, highlighting their potential in developing environmentally friendly pest control agents (Gorle et al., 2016). Similarly, pyrimidine derivatives of ascorbic acid demonstrated notable antitumor activities, suggesting their applicability in cancer research (Raić-Malić et al., 2000).

Anti-inflammatory and Antinociceptive Properties

Thiazolo [3,2-a] pyrimidine derivatives have been explored for their anti-inflammatory and antinociceptive activities, indicating their potential use in developing new analgesic and anti-inflammatory medications (Alam et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[(E)-(4-fluorophenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17FN4O/c25-20-13-11-17(12-14-20)16-26-29-24(30)23-27-21(18-7-3-1-4-8-18)15-22(28-23)19-9-5-2-6-10-19/h1-16H,(H,29,30)/b26-16+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVUIBZQFVMLFI-WGOQTCKBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)NN=CC3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C(=O)N/N=C/C3=CC=C(C=C3)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(E)-(4-fluorophenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(3-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5513989.png)

![4-[(2-chlorobenzylidene)amino]-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5513993.png)

![1-{[2-(1,3-benzodioxol-5-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B5513996.png)

![4-[3-(3-bromo-4-methoxyphenyl)acryloyl]morpholine](/img/structure/B5514011.png)

![2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide](/img/structure/B5514024.png)

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5514025.png)

![3-(1H-imidazol-2-yl)-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]piperidine](/img/structure/B5514038.png)

![1-[2-oxo-2-(2,2,4,7-tetramethyl-1(2H)-quinolinyl)ethyl]-2,5-pyrrolidinedione](/img/structure/B5514051.png)

![(1R*,3S*)-7-[4-(2-thienyl)butanoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5514062.png)

![1,3-dimethyl-5-(2-{3-[(2-methylbenzyl)oxy]-1-azetidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5514069.png)